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Compound of Interest

Compound Name:
2-(4-bromophenyl)-N,N-

dimethylacetamide

Cat. No.: B1335376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the pharmaceutical

intermediate, 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS No. 19715-80-1).[1] Due to

the limited availability of direct experimental data for this specific compound in published

literature, this report combines theoretical predictions, comparative analysis with structurally

related molecules, and established analytical methodologies to build a robust structural profile.

Physicochemical Properties
2-(4-bromophenyl)-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide, a

widely used polar aprotic solvent in organic synthesis.[2] The introduction of a 4-bromophenyl

group significantly influences its physicochemical properties, making it a valuable building block

in the synthesis of more complex pharmaceutical compounds.[1]
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Property Predicted/Known Value Source

CAS Number 19715-80-1

Molecular Formula C₁₀H₁₂BrNO

Molecular Weight 242.12 g/mol

IUPAC Name
2-(4-bromophenyl)-N,N-

dimethylacetamide

Purity (typical) >95%

Physical Form Solid (predicted) -

Storage
Sealed in dry, room

temperature conditions

Synthesis and Purification
A standard and reliable method for the synthesis of 2-(4-bromophenyl)-N,N-
dimethylacetamide involves the amidation of 4-bromophenylacetic acid or its corresponding

acyl chloride with dimethylamine. The following protocol is a generalized procedure based on

established organic chemistry reactions.[1][2][3]

Experimental Protocol: Synthesis from 4-
bromophenylacetic acid
Materials:

4-bromophenylacetic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Dimethylamine (2M solution in THF or as a gas)

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (Et₃N) or other suitable base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Hexane

Ethyl acetate

Procedure:

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 4-bromophenylacetic acid in anhydrous DCM. Add a catalytic

amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add

thionyl chloride (or oxalyl chloride) dropwise. Stir the reaction mixture at room temperature

until the evolution of gas ceases, indicating the formation of the acyl chloride.

Amidation: In a separate flask, dissolve dimethylamine in anhydrous THF and cool to 0 °C.

Slowly add the freshly prepared 4-bromophenylacetyl chloride solution to the dimethylamine

solution. Add triethylamine to scavenge the HCl byproduct. Allow the reaction to warm to

room temperature and stir for several hours until completion (monitored by TLC).

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a

separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Dry the

organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to

obtain the crude product.

Purification: Purify the crude 2-(4-bromophenyl)-N,N-dimethylacetamide by column

chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to

yield the pure product.

Structural Characterization
The structural elucidation of 2-(4-bromophenyl)-N,N-dimethylacetamide is achieved through

a combination of crystallographic and spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1335376?utm_src=pdf-body
https://www.benchchem.com/product/b1335376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


X-ray Crystallography
While no specific crystal structure for 2-(4-bromophenyl)-N,N-dimethylacetamide is publicly

available, analysis of the closely related compound, 2-bromo-N-(4-bromophenyl)acetamide,

provides valuable insights into the potential solid-state conformation and packing.

Parameter 2-bromo-N-(4-bromophenyl)acetamide

Molecular Formula C₈H₇Br₂NO

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.4987 (3)

b (Å) 23.152 (1)

c (Å) 9.1098 (5)

β (°) 99.713 (6)

V (Å³) 935.22 (9)

Z 4

Data for 2-bromo-N-(4-bromophenyl)acetamide obtained from a published crystallographic

study.

In this related structure, molecules are packed into supramolecular chains by N—H⋯O

hydrogen bonds. It is plausible that in 2-(4-bromophenyl)-N,N-dimethylacetamide,

intermolecular interactions will be dominated by weaker C-H...O interactions and dipole-dipole

interactions due to the absence of an N-H donor.

Spectroscopic Analysis
Predicted NMR data for 2-(4-bromophenyl)-N,N-dimethylacetamide is presented below, with

comparative experimental data from the structurally similar N-(4-bromophenyl)acetamide.[4]

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Comparative
Data (N-(4-
bromophenyl)
acetamide)

~ 7.45 d, J ≈ 8.4 Hz 2H Ar-H (ortho to Br)

7.43-7.45 (m, 4H

for both

doublets)

~ 7.15 d, J ≈ 8.4 Hz 2H Ar-H (meta to Br)

7.43-7.45 (m, 4H

for both

doublets)

~ 3.65 s 2H -CH₂- -

~ 3.00 s 3H -N(CH₃)₂ -

~ 2.95 s 3H -N(CH₃)₂ -

Note: The two N-methyl groups are expected to be non-equivalent due to restricted rotation

around the amide C-N bond, resulting in two distinct singlets.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
Comparative Data (N-(4-
bromophenyl)acetamide)

~ 171.0 C=O 168.36

~ 135.0 Ar-C (ipso to CH₂) 136.91

~ 131.8 Ar-CH (ortho to Br) 131.95

~ 130.5 Ar-CH (meta to Br) -

~ 121.0 Ar-C (ipso to Br) 121.36

~ 41.0 -CH₂- -

~ 37.5 -N(CH₃)₂ -

~ 35.5 -N(CH₃)₂ -
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The predicted key IR absorption bands for 2-(4-bromophenyl)-N,N-dimethylacetamide are

listed below, with comparisons to N,N-dimethylacetamide.

Wavenumber
(cm⁻¹)

Intensity Assignment
Comparative Data
(N,N-
dimethylacetamide)

~ 3050-3000 Medium Aromatic C-H stretch -

~ 2930 Medium Aliphatic C-H stretch ~2930 cm⁻¹

~ 1650 Strong C=O (amide) stretch ~1650 cm⁻¹

~ 1490 Medium Aromatic C=C stretch -

~ 1400 Medium C-N stretch ~1400 cm⁻¹

~ 1010 Strong C-Br stretch -

~ 820 Strong
para-disubstituted C-H

bend
-

The predicted mass spectrum of 2-(4-bromophenyl)-N,N-dimethylacetamide would show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br in approximately a 1:1 ratio).

m/z Ion Notes

241/243 [M]⁺

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern for bromine.

170/172 [M - N(CH₃)₂]⁺
Loss of the dimethylamino

group.

119 [C₉H₁₀]⁺ Further fragmentation.

72 [CH₂=C(O)N(CH₃)₂]⁺
McLafferty rearrangement

fragment.
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Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation

of a novel compound like 2-(4-bromophenyl)-N,N-dimethylacetamide.

Workflow for Synthesis and Structural Analysis

Synthesis & Purification

Structural Analysis

Confirmation

Synthesis
(e.g., Amidation)

Reaction Work-up
& Crude Isolation

Purification
(Chromatography/Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

Mass Spectrometry
(EI, ESI)

IR Spectroscopy
(FTIR)

Single Crystal X-ray
Diffraction

Data Interpretation
& Structure Elucidation

Final Structural Report

Click to download full resolution via product page

A generalized workflow for the synthesis and structural analysis of a target compound.
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Conclusion
This technical guide provides a detailed structural analysis of 2-(4-bromophenyl)-N,N-
dimethylacetamide based on theoretical predictions and comparative data from related

compounds. The presented information on its synthesis, physicochemical properties, and

spectroscopic characteristics offers a valuable resource for researchers in organic synthesis

and drug development. While direct experimental data remains to be published, the compiled

analysis provides a strong foundation for the utilization of this important pharmaceutical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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